2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of an ethoxy group and a hydroxyphenyl group attached to the thiazolidine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to form the thiazolidine ring
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-ethoxy-4-oxophenyl)-1,3-thiazolidine-4-carboxylic acid.
Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-methanol.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to a reduction in the production of harmful metabolites. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-one
- 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-thiol
- 2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-amine
Uniqueness
2-(3-Ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the ethoxy and hydroxyphenyl groups, which confer specific chemical reactivity and biological activity. The carboxylic acid group also enhances its solubility in aqueous environments, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-17-10-5-7(3-4-9(10)14)11-13-8(6-18-11)12(15)16/h3-5,8,11,13-14H,2,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFUSBXPZKOGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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